4-Iodobenzimidamide

Description

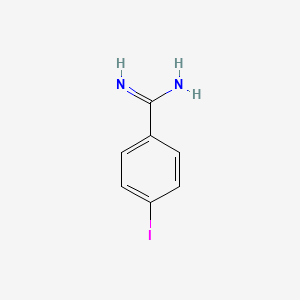

4-Iodobenzimidamide (CAS: 229953-39-3) is a benzimidazole derivative substituted with an iodine atom at the para position and an amidine functional group. It has been identified as a nonspecific N-methyl-D-aspartate (NMDA) receptor antagonist, contributing to preclinical studies targeting neurological pathways . While its commercial availability is currently discontinued, suppliers such as Combi-Blocks and BLDpharm previously offered it with purities up to 95% . Its molecular formula is C₇H₈ClIN₂ in its hydrochloride salt form , and its structure (Figure 1) positions it as a key intermediate or tool compound in receptor binding studies.

Properties

IUPAC Name |

4-iodobenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IN2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H3,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSNMPZJKYJCQAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=N)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80404320 | |

| Record name | 4-iodobenzenecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

229953-39-3 | |

| Record name | 4-iodobenzenecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodobenzimidamide typically involves the iodination of benzimidamide. One common method is the reaction of benzimidamide with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction proceeds through electrophilic substitution, where the iodine atom is introduced at the fourth position of the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-Iodobenzimidamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.

Reduction: Reduction reactions can convert the iodine substituent to other functional groups.

Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as sodium azide or potassium thiocyanate can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives, while substitution reactions can produce a variety of substituted benzimidamides.

Scientific Research Applications

4-Iodobenzimidamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Iodobenzimidamide involves its interaction with molecular targets, such as enzymes or receptors. The iodine substituent can enhance the compound’s binding affinity to these targets, potentially leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Benzimidazole Derivatives

2-Substituted-Benzimidazole-4-Formamide (General Formula I)

- Structure : Features a benzimidazole core with a formamide group at position 4 and variable substituents at position 2 (e.g., halogens, alkyl chains) .

- Key Differences : Unlike 4-iodobenzimidamide, this compound lacks the iodine substituent and replaces the amidine group with a formamide.

- Application : Acts as a Poly ADP-ribose polymerase (PARP) inhibitor, showing promise in treating malignancies .

4-Iodobenzhydrazide (QC-0332)

Halogenated Benzamide Derivatives

2-Bromo-4-Iodobenzamide

- Structure : Benzamide with bromine at position 2 and iodine at position 4 .

- Key Differences: The amide (-CONH₂) group replaces the amidine, reducing basicity. The dual halogenation may enhance steric hindrance compared to mono-halogenated analogs.

- Physical Properties : Higher molecular weight (310.96 g/mol) due to bromine and iodine .

4-Hydroxybenzamide (619-57-8)

Pharmacological and Physicochemical Properties

Receptor Binding Profiles

Physicochemical Comparison

<sup>*</sup>LogP values estimated using fragment-based methods.

Biological Activity

4-Iodobenzimidamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and mitochondrial function. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Chemical Structure:

- IUPAC Name: this compound

- Molecular Formula: C7H7I N2

- Molecular Weight: 232.05 g/mol

The structure consists of a benzimidazole ring substituted with an iodine atom at the para position, which is crucial for its biological activity.

-

Inhibition of Mitochondrial Complex I:

- This compound has been shown to inhibit mitochondrial NADH-ubiquinone oxidoreductase (complex I), leading to reduced ATP production and increased reactive oxygen species (ROS) generation. This mechanism is significant in targeting cancer cells that rely heavily on oxidative phosphorylation for energy production .

- Impact on Hypoxia-Inducible Factor (HIF) Pathway:

Anticancer Activity

Recent studies indicate that this compound exhibits promising anticancer properties:

- Melanoma Treatment:

- Cell Viability Studies:

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound remains under investigation. Preliminary studies suggest that while it effectively targets cancer cells, high doses may lead to toxicity characterized by decreased core body temperature and other adverse effects in animal models .

Data Summary

| Property | Details |

|---|---|

| Molecular Formula | C7H7I N2 |

| Molecular Weight | 232.05 g/mol |

| Mechanism of Action | Inhibits mitochondrial complex I |

| Anticancer Activity | Effective against melanoma and other cancers |

| Toxicity | Potential for dose-dependent toxicity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.